molecular formula C18H28N2O3S2 B2510849 N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 1105222-87-4

N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2510849
CAS No.: 1105222-87-4
M. Wt: 384.55
InChI Key: XXSVIOPSRRXDLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the thiophene sulfonyl group and the cycloheptyl moiety. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Sulfonyl Group: This step often involves sulfonylation reactions using thiophene derivatives and sulfonyl chlorides.

    Attachment of the Cycloheptyl Moiety: This can be done through alkylation reactions using cycloheptyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol or sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong bases or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiols or sulfides.

Scientific Research Applications

N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets. The piperidine ring and thiophene sulfonyl group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide: can be compared with other piperidine derivatives and thiophene sulfonyl compounds.

    Thiophene Derivatives: Compounds with similar thiophene sulfonyl groups may exhibit comparable biological activities.

    Piperidine Derivatives: Other piperidine-based compounds may share similar pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

N-cycloheptyl-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S2/c21-17(19-15-8-3-1-2-4-9-15)14-16-10-5-6-12-20(16)25(22,23)18-11-7-13-24-18/h7,11,13,15-16H,1-6,8-10,12,14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSVIOPSRRXDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.